molecular formula C19H34N4O7 B14235036 L-Glutamic acid, L-leucylglycyl-L-leucyl- CAS No. 587848-60-0

L-Glutamic acid, L-leucylglycyl-L-leucyl-

Cat. No.: B14235036
CAS No.: 587848-60-0
M. Wt: 430.5 g/mol
InChI Key: RMDAQUPRRGPYME-IHRRRGAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Glutamic acid, L-leucylglycyl-L-leucyl- is a peptide compound composed of L-glutamic acid, L-leucine, and glycine. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. L-glutamic acid is a key neurotransmitter in the central nervous system, while L-leucine is an essential amino acid important for protein synthesis and metabolic functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, L-leucylglycyl-L-leucyl- typically involves peptide bond formation between the constituent amino acids. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis utilizes proteases or peptidases to catalyze the formation of peptide bonds under mild conditions, offering a more environmentally friendly alternative to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, L-leucylglycyl-L-leucyl- can undergo various chemical reactions, including:

    Oxidation: The amino acid residues can be oxidized to form corresponding oxo acids.

    Reduction: Reduction reactions can convert oxo acids back to amino acids.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-glutamic acid can yield 2-oxoglutarate, while reduction can regenerate L-glutamic acid from its oxo form .

Scientific Research Applications

L-Glutamic acid, L-leucylglycyl-L-leucyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Glutamic acid, L-leucylglycyl-L-leucyl- involves its interaction with specific molecular targets and pathways. L-glutamic acid acts as a neurotransmitter by binding to glutamate receptors in the central nervous system, leading to excitatory signaling. L-leucine plays a role in activating the mTOR pathway, which is crucial for protein synthesis and cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for research and industrial use .

Properties

CAS No.

587848-60-0

Molecular Formula

C19H34N4O7

Molecular Weight

430.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H34N4O7/c1-10(2)7-12(20)17(27)21-9-15(24)22-14(8-11(3)4)18(28)23-13(19(29)30)5-6-16(25)26/h10-14H,5-9,20H2,1-4H3,(H,21,27)(H,22,24)(H,23,28)(H,25,26)(H,29,30)/t12-,13-,14-/m0/s1

InChI Key

RMDAQUPRRGPYME-IHRRRGAJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.